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For Researchers, Scientists, and Drug Development Professionals

Introduction
ATL1102 is a second-generation antisense oligonucleotide designed to specifically target the

messenger RNA (mRNA) of human CD49d, a subunit of the α4β1 integrin Very Late Antigen-4

(VLA-4).[1][2][3] By binding to the CD49d mRNA, ATL1102 initiates its degradation by RNase

H, leading to a reduction in the expression of the CD49d protein.[1][4][2] VLA-4 is a key

adhesion molecule expressed on the surface of lymphocytes and other leukocytes, playing a

critical role in their migration to sites of inflammation.[1][4][2] Consequently, by downregulating

CD49d, ATL1102 effectively inhibits this migration, making it a subject of investigation for

inflammatory diseases such as multiple sclerosis and Duchenne muscular dystrophy.[1][5][6]

ATL1102 is a 20-base long oligonucleotide with 2'-O-methoxyethyl (2'-MOE) modifications,

which enhance its nuclease resistance, binding affinity to target RNA, and reduce cellular

toxicity.[7][8] These application notes provide detailed protocols for the preparation, handling,

and use of ATL1102 in a laboratory setting to facilitate preclinical research.
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Property Description

Target Human CD49d mRNA

Mechanism of Action
RNase H-dependent degradation of target

mRNA

Chemical Class Second-generation antisense oligonucleotide

Modification 2'-O-methoxyethyl (2'-MOE) gapmer

Molecular Weight ~7230 Da[1]

Formulation
Typically supplied as a lyophilized powder or a

sterile solution.

Preparation and Handling of ATL1102
Proper handling and preparation of ATL1102 are crucial for maintaining its integrity and

ensuring reproducible experimental results.

Reconstitution of Lyophilized ATL1102
Centrifuge: Briefly centrifuge the vial to ensure the lyophilized pellet is at the bottom.

Solvent: Reconstitute the oligonucleotide in a nuclease-free, sterile buffer or water. For most

cell culture experiments, sterile, nuclease-free phosphate-buffered saline (PBS) or cell

culture medium is recommended.

Concentration: Prepare a stock solution of a convenient concentration, for example, 1 mM.

To prepare a 1 mM stock solution from 1 µmol of lyophilized oligonucleotide, add 1 mL of the

chosen solvent.

Dissolution: Gently vortex or pipette the solution to ensure the oligonucleotide is completely

dissolved. Avoid vigorous shaking.

Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-

thaw cycles.
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Storage and Stability
Lyophilized Powder: Store at -20°C for long-term storage.

Stock Solutions: Store at -20°C. Avoid repeated freeze-thaw cycles, as this can lead to

degradation of the oligonucleotide. For frequent use, a working aliquot can be stored at 4°C

for a short period (up to one week).

Working Solutions: Prepare fresh working solutions from the stock solution for each

experiment.
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Caption: Mechanism of action of ATL1102.

Experimental Protocols
The following are general protocols for the use of ATL1102 in a laboratory setting. Researchers

should optimize these protocols for their specific cell types and experimental conditions.

Protocol 1: In Vitro Treatment of Adherent Cells with
ATL1102
This protocol describes the treatment of adherent cells in culture with ATL1102 to assess its

effect on CD49d expression.

Materials:

Adherent cells expressing CD49d (e.g., Jurkat cells, primary lymphocytes)

Complete cell culture medium

ATL1102 stock solution (1 mM in nuclease-free PBS)

Transfection reagent (optional, for difficult-to-transfect cells)

Cell culture plates (e.g., 6-well, 24-well)

Nuclease-free water or PBS

Procedure:

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70%

confluency at the time of treatment.

ATL1102 Dilution: On the day of treatment, dilute the ATL1102 stock solution to the desired

final concentrations in complete cell culture medium. A typical starting concentration range

for in vitro studies is 10-500 nM. It is recommended to perform a dose-response experiment

to determine the optimal concentration for your cell type.

Treatment:
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Gymnotic (Naked) Delivery: For cell types with efficient free uptake of oligonucleotides,

remove the old medium from the cells and add the medium containing the desired

concentration of ATL1102.

Transfection Reagent-Mediated Delivery: For cells that are difficult to transfect, follow the

manufacturer's protocol for the chosen transfection reagent. Typically, this involves

preparing a complex of ATL1102 and the transfection reagent in serum-free medium

before adding it to the cells.

Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5%

CO2. The optimal incubation time should be determined empirically.

Analysis: After incubation, harvest the cells for downstream analysis, such as:

RNA analysis: Extract total RNA to quantify CD49d mRNA levels by RT-qPCR.

Protein analysis: Prepare cell lysates for Western blotting to determine CD49d protein

levels or use flow cytometry to analyze cell surface expression of VLA-4.
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Caption: Workflow for in vitro cell treatment with ATL1102.

Protocol 2: Lymphocyte Adhesion Assay
This assay measures the ability of ATL1102 to inhibit the adhesion of lymphocytes to an

endothelial cell monolayer or to purified VCAM-1, the ligand for VLA-4.

Materials:

Lymphocytes (e.g., Jurkat cells or primary T cells)

Endothelial cells (e.g., HUVECs) or purified human VCAM-1
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ATL1102

Calcein-AM or other fluorescent cell stain

96-well black, clear-bottom tissue culture plates

Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

Fluorescence plate reader

Procedure:

Prepare Endothelial Monolayer or VCAM-1 Coated Plate:

Endothelial Cells: Seed endothelial cells in a 96-well plate and grow to confluence.

VCAM-1 Coating: Coat the wells of a 96-well plate with purified VCAM-1 (e.g., 1-5 µg/mL)

overnight at 4°C. Wash the wells with PBS before use.

Pre-treat Lymphocytes: Treat lymphocytes with various concentrations of ATL1102 (e.g., 10-

500 nM) for 24-72 hours as described in Protocol 1.

Label Lymphocytes: On the day of the assay, label the ATL1102-treated and control

lymphocytes with Calcein-AM (or another suitable fluorescent dye) according to the

manufacturer's instructions.

Adhesion Assay:

Wash the endothelial cell monolayer or VCAM-1 coated wells with assay buffer.

Add the fluorescently labeled lymphocytes to the wells.

Incubate for 30-60 minutes at 37°C.

Gently wash the wells 2-3 times with assay buffer to remove non-adherent cells.

Quantification:

Add assay buffer to each well.
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Measure the fluorescence in each well using a fluorescence plate reader.

The fluorescence intensity is proportional to the number of adherent cells.

Quantitative Data from Clinical Studies
The following tables summarize quantitative data from clinical trials of ATL1102. While this data

is from in vivo human studies, it can provide a reference for expected biological activity.

Table 1: Effect of ATL1102 on Circulating Lymphocytes in Relapsing-Remitting Multiple

Sclerosis (RRMS) Patients[1]

Cell Type
Mean Reduction from Baseline at 8
Weeks

CD19+ (pre) B cells ~53%

Granulocytes ~43%

T cells ~25%

Table 2: Efficacy of ATL1102 in a Phase II RRMS Trial[1]

Endpoint Reduction vs. Placebo p-value

Cumulative number of new

active lesions
54.4% 0.01

Cumulative number of new

gadolinium-enhancing T1

lesions

67.9% 0.002

Table 3: Dosing Regimens in Clinical Trials
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Indication
Dosage and
Administration

Reference

Relapsing-Remitting Multiple

Sclerosis

200 mg subcutaneously, three

times in the first week, then

twice weekly for 7 weeks.

[1]

Duchenne Muscular Dystrophy

(non-ambulatory)

25 mg weekly by

subcutaneous injection for 24

weeks.

[4][3][9]

Troubleshooting
Issue Possible Cause Suggested Solution

Low efficiency of CD49d

knockdown

- Suboptimal ATL1102

concentration- Inefficient

cellular uptake- Incorrect

quantification method

- Perform a dose-response

experiment.- Use a

transfection reagent for

difficult-to-transfect cells.-

Verify the efficiency of your RT-

qPCR or Western blot protocol.

High cell toxicity

- High concentration of

ATL1102 or transfection

reagent- Contamination

- Reduce the concentration of

ATL1102 and/or transfection

reagent.- Ensure sterile

technique and use of

nuclease-free reagents.

Inconsistent results

- Inconsistent cell seeding

density- Freeze-thaw cycles of

ATL1102 stock

- Ensure consistent cell

numbers and confluency at the

time of treatment.- Aliquot the

ATL1102 stock solution to

avoid repeated freeze-thaw

cycles.

Conclusion
ATL1102 is a potent and specific inhibitor of human CD49d expression. The protocols and

information provided in these application notes are intended to serve as a guide for
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researchers utilizing ATL1102 in a laboratory setting. Optimization of these protocols for

specific experimental systems is recommended to achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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